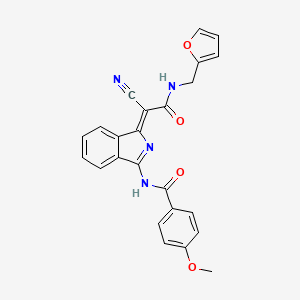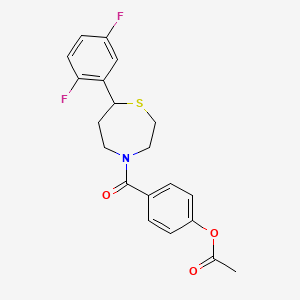
(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C24H18N4O4 and its molecular weight is 426.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bioreductive Pro-drug System
One study discusses the synthesis and potential applications of nitrofuranylmethyl derivatives as pro-drugs. These compounds, including structures similar to the compound of interest, show promise for the selective release of therapeutic drugs in hypoxic solid tumors. This research highlights the potential of these compounds in cancer therapy, where controlled drug release in low-oxygen environments within tumors could improve treatment efficacy (Berry et al., 1997).
Photodynamic Therapy Application
Another study synthesizes new zinc phthalocyanine derivatives substituted with Schiff base groups, demonstrating significant photophysical and photochemical properties. These properties are crucial for photodynamic therapy (PDT), a cancer treatment method. The high singlet oxygen quantum yield and good fluorescence properties of these compounds suggest their potential as effective Type II photosensitizers in PDT (Pişkin et al., 2020).
Synthesis of Cyano and Furan Derivatives
Research into the one-pot domino-Knoevenagel process for preparing cyano and furan derivatives, including compounds with structural elements related to the compound , opens avenues for synthesizing a wide range of compounds with potential applications in various fields, such as materials science and pharmaceuticals (Dawadi & Lugtenburg, 2010).
Antimicrobial Activity
A study on the synthesis and antimicrobial screening of thiazolidin-4-one derivatives incorporating the thiazole ring and benzamide structures similar to the compound of interest demonstrates the potential for developing new therapeutic agents. These compounds showed inhibitory action against various bacterial and fungal strains, suggesting their use in treating microbial diseases (Desai et al., 2013).
EGFR Inhibition and Anticancer Activity
The design and synthesis of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives targeting the epidermal growth factor receptor (EGFR) and showing potent anticancer activities highlight the role of structurally related compounds in cancer research. These compounds exhibit selective toxicity towards cancer cells with high EGFR expression, indicating their potential as targeted cancer therapies (Lan et al., 2017).
Eigenschaften
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O4/c1-31-16-10-8-15(9-11-16)23(29)28-22-19-7-3-2-6-18(19)21(27-22)20(13-25)24(30)26-14-17-5-4-12-32-17/h2-12H,14H2,1H3,(H,26,30)(H,27,28,29)/b21-20- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDQCDBFKSDCHX-MRCUWXFGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/C4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Diethylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2809991.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2809992.png)

![2-{4-[(4-Chlorophenyl)methoxy]phenyl}acetic acid](/img/structure/B2809995.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2809999.png)
![2-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]-1,3-benzoxazole](/img/structure/B2810001.png)
![5-[[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2810002.png)


![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-N'-(4-methoxybenzyl)ethanediamide](/img/structure/B2810008.png)
![1H,2H,3H-pyrrolo[3,2-b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2810010.png)

![Tert-butyl 2-[[(2-chloroacetyl)amino]methyl]-3,3-dimethylpiperidine-1-carboxylate](/img/structure/B2810012.png)